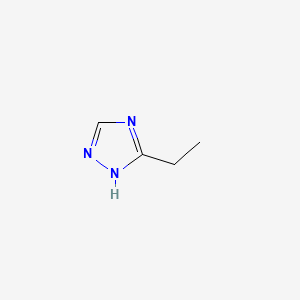

3-Ethyl-1H-1,2,4-triazole

Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Chemical Sciences

The 1,2,4-triazole ring system is a cornerstone in heterocyclic chemistry, valued for its unique structural and electronic properties. nih.gov These five-membered aromatic rings are isosteres of amides, esters, and carboxylic acids, and they exhibit stability, being difficult to cleave. nih.gov The 1,2,4-triazole nucleus is a common feature in many synthetic compounds and has demonstrated a wide array of therapeutic applications. nih.govresearchgate.net This has led to sustained interest from medicinal and organic chemists. nih.gov

The versatility of the 1,2,4-triazole scaffold allows for a wide range of substituents to be introduced around the core structure, paving the way for the creation of diverse and novel bioactive molecules. researchgate.net The nitrogen atoms in the ring act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor, facilitating interactions with biological targets. nih.gov This has led to the development of numerous compounds with a broad spectrum of pharmacological activities. researchgate.net

Beyond pharmaceuticals, 1,2,4-triazole derivatives are significant in materials science and agrochemicals. researchgate.net In materials science, their electron-deficient nature contributes to excellent electron-transport and hole-blocking properties, making them useful in organic light-emitting diodes (OLEDs) and other electronic devices. In agriculture, many 1,2,4-triazole derivatives are utilized for their fungicidal properties.

The synthesis of the 1,2,4-triazole ring has been a subject of extensive research, with several classical methods being established. The Pellizzari reaction, which involves the reaction of an amide with a hydrazide, and the Einhorn-Brunner reaction, the condensation of a hydrazine (B178648) with a diacylamine, are foundational methods for creating this heterocyclic system. scispace.combohrium.com

Significance of the Ethyl Substituent in Triazole Chemistry

The introduction of an ethyl substituent at the 3-position of the 1,2,4-triazole ring has a notable impact on the molecule's physicochemical properties and its interactions with other molecules. The ethyl group, being a small alkyl group, can influence the compound's lipophilicity, steric profile, and electronic nature, which in turn can affect its reactivity and biological activity.

In the context of medicinal chemistry, the length of an alkyl chain on a triazole ring can significantly influence its activity. nih.gov For instance, in some series of 1,2,4-triazole derivatives, a longer alkyl chain has been observed to decrease activity, highlighting the importance of the size of the substituent. nih.gov The ethyl group can participate in hydrophobic interactions with biological targets, which can enhance binding affinity.

From a synthetic standpoint, the ethyl group is introduced through the use of appropriate starting materials. For example, in a high-pressure cyclocondensation method, the use of ethyl propionate (B1217596) instead of ethyl formate (B1220265) directs the synthesis towards a 3-ethyl substituted triazole.

Research Trajectory and Historical Context of 3-Ethyl-1H-1,2,4-triazole Studies

The study of 1,2,4-triazoles dates back to the late 19th century, with the first synthesis being reported in 1885. scispace.com The development of synthetic methodologies for this heterocyclic system has been a continuous area of research since then. Early methods for the synthesis of substituted 1,2,4-triazoles often involved multi-step procedures.

Research into specifically 3-alkyl-substituted 1,2,4-triazoles, including this compound, has been driven by the desire to create novel compounds with tailored properties for various applications. An early reference to the synthesis of a related compound, this compound-5(4H)-thione, dates back to 1955 in a paper by Jones and Ainsworth, indicating that the synthesis of such derivatives has been of interest for several decades. iucr.org

More recent research has focused on developing more efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis and one-pot reactions. scispace.com The compound this compound is often utilized as a building block in the synthesis of more complex molecules. smolecule.com Its potential for use in coordination chemistry has also been highlighted, as the triazole ring can form stable complexes with metal ions, making it a candidate for the development of new catalysts and functional materials. smolecule.com

Studies on derivatives of this compound have explored their potential biological activities, including antimicrobial and anticonvulsant properties. smolecule.com The investigation of its thione derivative has provided insights into the molecule's crystal structure and intermolecular interactions, which are valuable for materials science applications. iucr.orgsmolecule.com

Below is a data table summarizing some of the key research findings related to this compound and its derivatives.

| Research Area | Key Findings |

| Synthesis | Can be synthesized via high-pressure cyclocondensation using ethyl propionate. |

| Crystal Structure | The related thione derivative exists as a thione tautomer in the solid state and forms hydrogen-bonded chains. iucr.org |

| Coordination Chemistry | Derivatives show potential as ligands for forming stable complexes with metal ions. smolecule.com |

| Biological Activity of Derivatives | Some derivatives have shown potential antimicrobial and anticonvulsant activities. smolecule.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-ethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIPHBYZUMQFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225058 | |

| Record name | 3-Ethyl-1,2,4(1H)-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-16-7 | |

| Record name | 3-Ethyl-1,2,4(1H)-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-1,2,4(1H)-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Ethyl 1h 1,2,4 Triazole and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 3-Ethyl-1H-1,2,4-triazole have been well-established, primarily relying on cyclization reactions of appropriately substituted precursors. These foundational approaches have been refined over time to improve yields and purity.

Cyclization Reactions of Precursors

A cornerstone of 1,2,4-triazole (B32235) synthesis involves the cyclization of amidrazone derivatives. Specifically, the reaction of ethylamidrazone with formamide (B127407) at elevated temperatures (120°C) for several hours has been shown to produce this compound with a notable yield of 78%. The regioselectivity of this reaction favors the formation of the 1H-tautomer due to a combination of steric and electronic factors.

Another classical approach involves high-pressure cyclocondensation. By adapting methods used for other triazoles, this compound can be synthesized by reacting ethyl propionate (B1217596) with hydrazine (B178648) hydrate (B1144303) in the presence of ammonium (B1175870) chloride. This reaction is typically carried out in a high-pressure reactor at temperatures between 150–180°C and pressures of 15–20 bar for 6–8 hours. The ethyl group at the 3-position of the triazole ring is introduced via the use of ethyl propionate as a starting material.

Reaction of Ethyl Hydrazinecarboxylate with Formamide

A historically significant method for synthesizing the 1,2,4-triazole core involves the reaction of ethyl hydrazinecarboxylate with formamide. smolecule.com This approach, documented in early studies, typically requires acidic conditions to facilitate the cyclization process. smolecule.com The reaction proceeds through the formation of an intermediate which then undergoes ring closure to form the triazole. While foundational, this method has served as a basis for the development of more refined synthetic protocols.

Use of Ethyl Isocyanate and Hydrazine Hydrate

The reaction between an isocyanate and a hydrazine derivative is another established route to 1,2,4-triazole systems. For the synthesis of related structures, ethyl isocyanate can be reacted with hydrazine hydrate. google.com This reaction forms an intermediate which can then be cyclized. For instance, the reaction of ethyl hydrazine carboxylate with phenyl isocyanate precipitates an intermediate, ethyl 2-(phenylcarbamoyl)hydrazine-1-carboxylate, which can be subsequently cyclized using a base. google.com This general pathway can be adapted for the synthesis of various triazole derivatives.

Advanced Synthetic Techniques

In recent years, a focus on developing more efficient, scalable, and environmentally friendly synthetic methods has led to the exploration of advanced techniques for the production of this compound and its derivatives.

Continuous Flow Synthesis Methods

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and productivity. A two-step continuous-flow process has been reported for the synthesis of this compound, achieving a high yield of 93% and a productivity of 2.4 g/h. This method involves the reaction of ethyl hydrazinoacetate with formamide in a heated tubular reactor at 170°C with a short residence time of 10 minutes, followed by in-line purification. The development of telescoped continuous flow processes, where a reactive intermediate like ethyl isocyanoacetate is generated and consumed in situ, further streamlines the synthesis of 1,2,4-triazole derivatives. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique has been successfully applied to the synthesis of 1,2,4-triazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govscielo.org.za For example, the synthesis of various 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10–25 minutes with yields up to 97% under microwave irradiation, whereas conventional methods required 290 minutes for a 78% yield. nih.gov Similarly, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been achieved in as little as one minute with an 85% yield using microwave assistance, a significant improvement over the 4+ hours required by conventional heating. nih.gov The synthesis of 1,2,4-triazoles from hydrazines and formamide can also be efficiently carried out under microwave irradiation without the need for a catalyst. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for this compound and Derivatives

Table 2: List of Chemical Compounds

Derivatization and Functionalization Strategies

The this compound core serves as a foundational building block for more complex molecular architectures through various derivatization strategies. These methods leverage the inherent reactivity of the triazole ring and its substituents to introduce new functional groups and link the triazole to other molecular systems.

Nucleophilic and Electrophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole ring exhibits a distinct reactivity pattern towards substitution reactions. The carbon atoms of the ring are considered π-deficient due to their linkage with electronegative nitrogen atoms, making them susceptible to nucleophilic attack under relatively mild conditions. nih.govresearchgate.net Conversely, the nitrogen atoms possess high electron density, rendering them the primary sites for electrophilic substitution. nih.govresearchgate.net

In the context of this compound, electrophilic attack, such as protonation, readily occurs at the N4 position. nih.gov Alkylation and acylation are also common electrophilic substitution reactions that primarily target the ring nitrogen atoms. researchgate.net Nucleophilic substitution, while less common than on other heterocyclic systems, can occur at the ring carbons, with the ethyl group at the C3 position influencing the regioselectivity of such reactions. researchgate.nettubitak.gov.tr

Phosphorylation Reactions yielding Bisphosphonic Acid Derivatives

A significant functionalization pathway for triazole derivatives is the phosphorylation reaction to produce bisphosphonic acids, a class of compounds known for a range of biological activities. thieme-connect.com A well-established method is the one-pot, three-component condensation reaction involving an amine, triethyl orthoformate, and diethyl phosphite (B83602). thieme-connect.comresearchgate.net

While this compound itself is not the primary substrate in documented examples, the reaction with the closely related 3-amino-1,2,4-triazole serves as a clear model for this transformation. The reaction exploits the nucleophilicity of the amino group. tubitak.gov.trthieme-connect.com The process typically involves heating the reactants, which leads to the formation of the corresponding aminomethylenebisphosphonic acid derivative after hydrolysis. thieme-connect.com

Table 1: Representative Conditions for Phosphorylation of 3-Amino-1,2,4-triazole

| Reagent 1 | Reagent 2 | Temperature | Time | Product | Yield | Reference |

| Diethyl phosphite (2.4 eq) | Triethyl orthoformate (1.2 eq) | 130°C | 15 hours | 1,2,4-Triazolyl-3-yl-aminomethylenebisphosphonic acid | 72% | tubitak.gov.tr |

This reaction highlights a key strategy for introducing phosphorus-containing functional groups onto the triazole scaffold. tubitak.gov.trthieme-connect.com

Formation of Schiff Bases and Thione/Thiol Tautomers

The functionalization of the 3-ethyl-1,2,4-triazole core can be extended through the introduction of an amino group, typically at the N4 position, which then serves as a handle for further reactions, such as the formation of Schiff bases. These are typically synthesized through the condensation of an amino-triazole with a substituted aldehyde. beilstein-journals.orgresearchgate.net For instance, 4-amino-5-substituted-1,2,4-triazole-3-thiones are common precursors for creating Schiff bases by reacting them with various aromatic aldehydes. beilstein-journals.org The synthesis of 3-ethyl-5-phenyl-4-amino-4H-1,2,4-triazole and its subsequent conversion to Schiff bases has also been reported, demonstrating this versatile functionalization route. rsc.org

Furthermore, 1,2,4-triazoles substituted with a sulfur atom at C3 or C5 can exist in two tautomeric forms: the thione and the thiol. acs.orgbohrium.com Quantum chemical investigations and experimental data from NMR and IR spectroscopy generally indicate that for 1,2,4-triazole-3-thiones, the thione form is the more stable and predominant tautomer in both the solid state and in solution. acs.orgsci-hub.se A study on this compound-5(4H)-thione confirmed through single-crystal X-ray diffraction that the molecule exists as the thione tautomer in the solid state. In this form, the hydrogen atom is located on the nitrogen atom adjacent to the C=S group.

Table 2: Tautomerism in this compound-5(4H)-thione

| Property | Observation | Method | Reference |

| Solid-State Structure | Exists as the thione tautomer. | Single-crystal X-ray diffraction | |

| Hydrogen Position | Located at the nitrogen atom adjacent to the C=S group. | Single-crystal X-ray diffraction | |

| General Stability | Thione form is generally the most stable tautomer for 1,2,4-triazole-thiones. | Computational (DFT) and Spectroscopic (NMR, IR) studies | sci-hub.se |

Hybrid Compound Synthesis (e.g., Indole-Triazole, Triazole-Quinazolinone, Triazole-Phthalocyanine)

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a widely used strategy in medicinal chemistry. The 3-ethyl-1,2,4-triazole scaffold is a valuable component in the synthesis of such hybrid molecules.

Indole-Triazole Hybrids: The synthesis of molecules combining indole (B1671886) and 1,2,4-triazole moieties often involves multi-step reaction sequences. A common approach begins with the synthesis of an indole carbohydrazide, which is then reacted with an isothiocyanate to form a thiosemicarbazide. Subsequent base-catalyzed cyclization yields a 1,2,4-triazole-3-thiol ring linked to the indole core. This thiol group can then be further functionalized, for example, through S-alkylation, to complete the hybrid structure.

Triazole-Quinazolinone Hybrids: The synthesis of triazole-quinazolinone hybrids also follows multi-step pathways. A typical route involves preparing a 3-amino-quinazolinone derivative, which is then acylated with a haloacetyl chloride to create a reactive intermediate. This intermediate can subsequently react with a nucleophilic triazole, such as a 1,2,4-triazole-3-thiol, via nucleophilic substitution to form the final thioether-linked hybrid compound.

Triazole-Phthalocyanine Hybrids: Phthalocyanines can be functionalized with 1,2,4-triazole moieties to enhance properties like solubility and introduce new functionalities. The general strategy involves the synthesis of a substituted phthalonitrile (B49051) precursor bearing the desired triazole unit. For example, a 1,2,4-triazole-3-thiol derivative can be reacted with a 4,5-disubstituted phthalonitrile (e.g., 4,5-dichlorophthalonitrile) in a nucleophilic aromatic substitution reaction. The resulting triazole-substituted phthalonitrile is then subjected to a metal-templated cyclotetramerization reaction to construct the large phthalocyanine (B1677752) macrocycle, yielding a peripherally tetra-substituted phthalocyanine.

Click Chemistry Approaches for Triazole Linkages

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which specifically and reliably forms 1,4-disubstituted 1,2,3-triazoles.

It is crucial to note that this cornerstone of click chemistry synthesizes the 1,2,3-triazole isomer, not the 1,2,4-triazole isomer that is the subject of this article. Therefore, CuAAC is not a method for the de novo synthesis of the 1,2,4-triazole ring itself.

However, click chemistry can be a powerful tool for the functionalization and derivatization of a pre-existing this compound molecule. If the triazole derivative is first modified to contain either a terminal alkyne or an azide (B81097) "handle," it can then be efficiently and covalently linked to another molecule possessing the complementary functional group via the CuAAC reaction. This approach has been used, for example, to link phthalocyanines bearing an alkyne group to azido-functionalized peptides, creating a stable 1,2,3-triazole linker between the two moieties. This strategy allows for the modular construction of complex bioconjugates and hybrid materials where the 1,2,4-triazole is one component of a larger assembly.

Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies have been instrumental in defining the three-dimensional structure of triazole derivatives. The data presented here pertains to 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione, a closely related derivative whose solid-state form is explicitly relevant to the tautomeric possibilities of the core structure.

Crystallographic analysis of this compound-5(4H)-thione confirms its structure in the solid state. The compound crystallizes in a monoclinic system. researchgate.net The specific lattice parameters determined at a temperature of 293 K are detailed below. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound-5(4H)-thione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 5.0922 (10) |

| b (Å) | 6.7526 (14) |

| c (Å) | 8.6578 (17) |

| β (°) | 90.17 (3) |

| Volume (ų) | 297.70 (10) |

| Z | 2 |

Data sourced from Acta Crystallographica Section E. researchgate.net

In the solid state, the molecule of this compound-5(4H)-thione exists definitively as the thione tautomer. researchgate.netjmchemsci.com This is a crucial finding, as substituted 1,2,4-triazoles can theoretically exist in different tautomeric forms, such as the thiol form. The X-ray data confirms that the mobile proton is attached to a nitrogen atom of the triazole ring rather than the sulfur atom, establishing the C=S double bond characteristic of the thione form. researchgate.net

The crystal packing of this compound-5(4H)-thione is stabilized by a network of intermolecular forces. Adjacent molecules within the crystal are linked by N—H⋯N and N—H⋯S hydrogen bonds, forming chains that propagate along the crystallographic a-axis. researchgate.netjmchemsci.com

Furthermore, the structure is stabilized by π–π stacking interactions between the planar triazole rings of neighboring chains. researchgate.netjmchemsci.com The measured centroid-centroid distance for these interactions is 3.740 (1) Å, with an interplanar distance of 3.376 Å. researchgate.netjmchemsci.com These collective interactions create a robust and stable supramolecular assembly.

A significant feature of the this compound-5(4H)-thione molecule is its planarity. researchgate.net All atoms of the molecule are located on a crystallographic mirror plane, resulting in a flat structure. researchgate.net This planarity facilitates the effective π–π stacking observed between the triazole rings. In more complex derivatives containing additional ring systems, such as phenyl groups, non-zero dihedral angles are observed between the triazole ring and the other substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution.

Detailed ¹H NMR spectroscopic data, including specific chemical shifts (δ) and coupling constants (J) for the parent compound this compound, are not extensively reported in the surveyed scientific literature. While NMR data exists for various substituted derivatives, such as 4-ethyl or 5-thio substituted triazoles, these substitutions significantly alter the electronic environment and, consequently, the chemical shifts of the protons. Presenting such data would not be an accurate representation for the requested parent compound. Therefore, a data table for the ¹H NMR of this compound is not provided, to maintain scientific accuracy.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 1,2,4-triazole (B32235) derivatives typically shows characteristic absorption bands. For the parent 1,2,4-triazole, a vibration peak at 3126 cm⁻¹ is attributed to N-H stretching. researchgate.net Aromatic C-H stretching vibrations are observed around 3032-3097 cm⁻¹. researchgate.net In derivatives, the presence of a C=S group in the thione form is confirmed by a strong intensity band at 1255-1257 cm⁻¹, while the C=N stretching bands appear in the region of 1550-1559 cm⁻¹. farmaciajournal.com

The expected characteristic IR absorption bands for this compound are summarized in the interactive table below, based on data from analogous compounds. rsc.orgarkat-usa.orgresearchgate.netfarmaciajournal.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N (Triazole ring) | Stretching | 1550 - 1620 |

| C-N (Triazole ring) | Stretching | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For derivatives of 1,2,4-triazoles, the molecular ion peak [M+H]⁺ is often observed. farmaciajournal.comresearchgate.net For instance, the mass spectrum of 5-cyanomethyl-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione shows a [M+H]⁺ peak at m/z 261. farmaciajournal.com

The expected mass spectrometry data for this compound, which has a molecular formula of C₄H₇N₃ and a molar mass of 97.12 g/mol , is presented below. rsc.orgresearchgate.netresearchgate.net

| Ion | m/z (Expected) |

| [M]⁺ | 97 |

| [M+H]⁺ | 98 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The calculated elemental composition for this compound (C₄H₇N₃) is compared with typical experimental findings for related triazole derivatives in the table below. rsc.orgresearchgate.netfarmaciajournal.comresearchgate.netmdpi.com

| Element | Theoretical % | Typical Experimental % Range |

| Carbon (C) | 49.47 | 49.30 - 49.60 |

| Hydrogen (H) | 7.27 | 7.15 - 7.35 |

| Nitrogen (N) | 43.26 | 43.10 - 43.40 |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the physicochemical properties of molecules like 1,2,4-triazole (B32235) derivatives. isres.org Methods such as B3LYP are commonly paired with basis sets like 6-31G(d), 6-311G(d,p), or 6-311++G(d,p) to investigate these systems. researchgate.netnih.govresearchgate.nettandfonline.com These calculations are instrumental in geometry optimization, simulating spectra, and determining various electronic and reactivity parameters. isres.orgnih.gov

Geometry Optimization

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For 3-Ethyl-1H-1,2,4-triazole, experimental single-crystal X-ray diffraction has confirmed a monoclinic crystal system with space group P2₁.

Theoretical calculations on related triazole derivatives using DFT methods, such as B3LYP/6-311G(d,p), have been shown to accurately reproduce experimentally determined molecular structures. researchgate.net These optimized geometries provide data on bond lengths, bond angles, and dihedral angles. For instance, in a study on 3-ethyl-4-(p-methylthiobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, the calculated bond lengths and angles were found to be in good agreement with experimental values. researchgate.net Similarly, studies on other triazole derivatives confirm that optimized geometric parameters often deviate only slightly from experimental values obtained from X-ray crystallography. dergipark.org.tr

Table 1: Experimentally Determined Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 5.0922 Å |

| b | 6.7526 Å |

| c | 8.6578 Å |

Data sourced from experimental single-crystal X-ray diffraction.

Vibrational Frequency Analysis and Simulated IR Spectra

Vibrational frequency analysis is a standard computational procedure performed after geometry optimization. It is used to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to simulate the infrared (IR) spectrum of the molecule. nih.gov Theoretical vibrational frequencies for various 1,2,4-triazole derivatives have been calculated using DFT methods. isres.orgdergipark.org.tr

The calculated frequencies are often scaled by specific factors to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. researchgate.net For example, scaling factors of 0.958 for frequencies above 1700 cm⁻¹ and 0.983 for those below 1700 cm⁻¹ have been used for the B3LYP/6-311++G(d,p) level of theory. researchgate.net The resulting simulated spectra generally show good agreement with experimental FT-IR spectra. dergipark.org.tr For 1,2,4-triazole systems, characteristic vibrational modes include N-H stretching (around 3500-3300 cm⁻¹), aromatic C-H stretching (around 3100 cm⁻¹), and C=N stretching vibrations within the triazole ring (around 1540-1250 cm⁻¹). dergipark.org.trresearchgate.net

NMR Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the nuclear magnetic resonance (NMR) shielding tensors. tandfonline.com These calculations provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov By comparing the calculated chemical shifts with experimental data, it is possible to confirm molecular structures and assign spectral peaks with high confidence. uzhnu.edu.uaresearchgate.net

For various 1,2,4-triazole derivatives, DFT calculations have successfully predicted chemical shifts that correlate well with experimental values recorded in solvents like DMSO-d₆. researchgate.nettandfonline.comresearchgate.net This combined experimental and theoretical approach is particularly powerful for determining the regioselectivity in synthesis, for example, distinguishing between N- and S-alkylation products of triazole thiones. uzhnu.edu.ua

Table 2: Representative Calculated NMR Chemical Shifts for a 1,2,4-Triazole Derivative

| Atom | Calculated ¹³C Shift (ppm) |

|---|---|

| C (Triazole Ring) | 155.08 |

| C (Triazole Ring) | 149.77 |

| C (Triazole Ring) | 153.22 |

Note: Data is for 3-ethyl-4-(p-methylthiobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, calculated at the B3LYP/6-311G(d,p) level. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.comnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netmdpi.com

In studies of 1,2,4-triazole derivatives, MEP maps typically show negative potential (red or yellow regions) around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, identifying them as nucleophilic centers. researchgate.netsemanticscholar.org Conversely, the hydrogen atom attached to a ring nitrogen often appears as a region of positive potential (blue), indicating its electrophilic or acidic character. nih.gov This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and rationalizing the molecule's biological activity. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. mdpi.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. mdpi.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. isres.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. nih.govmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov For various 1,2,4-triazole derivatives, FMO analysis has been used to understand their electronic transitions and predict their reactivity. nih.govnih.govmdpi.com

Table 3: Representative FMO Data for a 1,2,4-Triazole Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 4.63 |

Note: Values are representative for a triazole derivative and used to illustrate the concept.

Chemical Reactivity Descriptors (Softness, Hardness, Electronegativity, Electrophilicity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. nih.govnih.gov These descriptors are calculated using the following relationships based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These parameters are widely used to interpret and predict the global reactive behavior of molecules. isres.orgnih.gov For instance, hardness (η) measures the resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. nih.gov Such calculations have been performed for numerous 1,2,4-triazole derivatives to correlate their electronic structure with observed chemical behavior. nih.govnih.gov

Table 4: Calculated Global Reactivity Descriptors for a Representative Triazole Derivative

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 1.82 |

| Electronegativity (χ) | (I+A)/2 | 4.135 |

| Chemical Hardness (η) | (I-A)/2 | 2.315 |

| Chemical Softness (S) | 1/(2η) | 0.216 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.69 |

Note: Values are calculated from the representative FMO data in Table 3.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to forecast the binding mode and affinity of small molecule ligands to the active site of macromolecular targets like proteins.

Molecular docking studies on the 1,2,4-triazole scaffold have identified a wide array of probable molecular targets, highlighting the therapeutic potential of this heterocyclic system. The nitrogen-rich triazole ring is adept at forming non-covalent interactions, such as hydrogen bonds and coordination bonds, with the active sites of enzymes, leading to the modulation of their activity.

Key molecular targets identified for 1,2,4-triazole derivatives include:

Fungal Enzymes: Lanosterol (B1674476) 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov Its inhibition disrupts membrane integrity, making it a primary target for antifungal agents. nih.gov

Cancer-Related Enzymes: Docking studies have explored the interactions of triazole derivatives with enzymes implicated in cancer progression. These include aromatase, a key enzyme in estrogen biosynthesis targeted in hormone-dependent cancers ; matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis ekb.egnih.gov; and various protein kinases like c-kit tyrosine kinase and protein kinase B, which are crucial in cell signaling pathways. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. researchgate.netresearchgate.net They are significant targets in the management of neurological conditions like Alzheimer's disease. researchgate.net

Other Enzymes: Other notable targets include tyrosinase, an enzyme involved in melanin (B1238610) production and pigmentation nih.govpensoft.net, and human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.govscielo.br

Docking simulations provide quantitative estimates of binding affinity (often expressed as a docking score in kcal/mol or an inhibition constant, Ki) and qualitative insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and enzyme residues.

Aromatase: Derivatives of 1,2,4-triazole have been designed as potent aromatase inhibitors. nih.gov The triazole's nitrogen atoms are crucial for binding to the iron atom in the heme moiety of the cytochrome P450 (CYP) enzyme. nih.gov In one study, a 2-phenyl indole (B1671886) derivative featuring a 1,2,4-triazole substituent demonstrated a strong inhibitory activity with an IC50 value of 14.1 nM, which was more potent than the reference drug Letrozole (IC50 = 49.5 nM).

CYP51: As a cornerstone of many antifungal drugs, the interaction between triazoles and CYP51 is well-studied. nih.gov Molecular docking has shown that 1,2,4-triazole derivatives can exhibit a strong binding affinity for CYP51. mdpi.com Design strategies have focused on creating derivatives with extended side arms to optimize interactions within the enzyme's access channel, leading to enhanced binding affinity and potent inhibition. nih.govrsc.org For example, a derivative with a long amide linker showed a tight binding affinity (Kd = 46 ± 8 nM) with Candida albicans CYP51. rsc.org

Human Neutrophil Elastase (HNE): Various triazole-based compounds have been investigated as HNE inhibitors. A study on 1,2,3-triazole derivatives of benzophenone (B1666685) identified a compound with an IC50 value of 16.6 µM and a competitive inhibition mechanism. scielo.br Another investigation of indole-triazole bi-heterocycles found a competitive inhibitor with a Ki of 0.51 μM. researchgate.net

Matrix Metalloproteinases (MMPs): A triazole-based chalcone (B49325) was shown through docking to preferentially bind to MMP-9 and MMP-13, with favorable binding energies of -11.92 and -11.25 kcal/mol and strong inhibition constants (Ki) of 1.82 nM and 5.65 nM, respectively. ekb.eg Another study on 1,2,3-triazole-1,2,4-triazole hybrids identified them as efficient MMP-2/9 inhibitors. nih.gov

Tyrosinase: Novel 1,2,4-triazole-tethered β-hydroxy sulfides have been evaluated as bacterial tyrosinase inhibitors. nih.gov One derivative, compound 11c, showed a superior docking score of -7.08 kcal/mol compared to the standard inhibitors kojic acid (-5.78 kcal/mol) and ascorbic acid (-5.59 kcal/mol). nih.gov The docking analysis revealed that this compound binds effectively to the catalytic active site of the tyrosinase enzyme. nih.govlondonmet.ac.uk

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Triazole-based compounds have been developed as potent dual inhibitors of both AChE and BuChE. mdpi.com One pyridyl–pyridazine derivative demonstrated high binding affinities of -10.21 kcal/mol to AChE and -13.84 kcal/mol to BuChE. mdpi.com Docking studies revealed that these inhibitors can span the active site, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, often through π-π stacking and hydrogen bonds involving the triazole ring. nih.govthaiscience.info

| Enzyme Target | Derivative Class | Binding Affinity / Activity | Key Interactions / Notes | Reference |

|---|---|---|---|---|

| Aromatase | 2-Phenyl indole-triazole | IC50 = 14.1 nM | More potent than reference Letrozole (49.5 nM). Triazole N atoms bind to heme iron. nih.gov | nih.gov |

| CYP51 | Extended arm triazole | Kd = 46 ± 8 nM | Long amide linker enhances binding affinity in enzyme access channel. | rsc.org |

| MMP-9 | Triazole-based chalcone | -11.92 kcal/mol (Ki = 1.82 nM) | Preferential binding over other MMPs like MMP-2 and MMP-8. | ekb.eg |

| Tyrosinase | β-hydroxy sulfide-triazole | -7.08 kcal/mol | Higher affinity than standard inhibitors kojic acid and ascorbic acid. | nih.gov |

| AChE | Pyridyl–pyridazine-triazole | -10.21 kcal/mol | Potent dual inhibitor. Spans active site to interact with CAS and PAS. | mdpi.com |

| BuChE | Pyridyl–pyridazine-triazole | -13.84 kcal/mol |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This provides deeper insights into the stability of the binding pose and the energetics of the interaction.

MD simulations have been applied to study 1,2,4-triazole derivatives targeting various enzymes. pensoft.net In a study of potential antioxidant agents, 100-nanosecond (ns) MD simulations were performed on complexes of triazole derivatives with enzymes that regulate oxidative stress. pensoft.net Analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent accessible surface area (SASA), and radius of gyration (Rg) indicated that the complexes formed were highly stable throughout the simulation. pensoft.net Similarly, MD simulations were used to confirm that a potent dual cholinesterase inhibitor maintained stable interactions within the active sites of both AChE and BuChE. mdpi.com These simulations validate the binding modes predicted by docking and provide stronger evidence for the compound's inhibitory potential. pensoft.netmdpi.com

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational data from docking and other analyses are invaluable for building rational SAR models.

For 1,2,4-triazole derivatives, computational SAR has guided the optimization of lead compounds for several targets:

CYP51 Inhibitors: SAR studies based on computational models have been particularly fruitful. Researchers designed a series of fluconazole (B54011) analogues with medium and long "arm extensions" to probe the access channel of C. albicans CYP51. nih.govrsc.orgresearchgate.net The studies revealed that a long arm extension using an amide linker was most effective for activity against both wild-type and resistant fungal strains. nih.govresearchgate.net Furthermore, replacing the 2,4-difluorobenzene ring of fluconazole with more lipophilic 4-chlorobenzene or 2,4-dichlorobenzene groups was proposed to enhance uptake across the fungal cell wall while still fitting into the enzyme's hydrophobic binding site. rsc.org

Tyrosinase Inhibitors: Preliminary computational SAR studies on triazole-based tyrosinase inhibitors showed that substituting a benzofuran (B130515) ring with bulky groups decreased binding affinity. londonmet.ac.uk Conversely, the introduction of a small, polar hydroxyl (-OH) group enhanced the binding of the compounds to the tyrosinase enzyme. londonmet.ac.uk

Anticancer Agents: For triazole derivatives designed as anticancer agents, SAR analysis combined with docking results showed that the electronic and lipophilic properties of substituents on associated phenyl rings significantly influence activity. nih.gov For a series of triazole-coupled acetamides, a derivative with two methyl groups at the ortho-position of a phenyl ring exhibited the highest anti-proliferative activity, a finding rationalized by its excellent binding affinity in docking simulations. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of close contacts with neighboring molecules.

For a derivative, ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, Hirshfeld analysis revealed that the most significant interactions are H···H contacts, accounting for 54.6% of the total surface. nih.govresearchgate.net This is followed by H···N (16.1%) and H···O (13.6%) contacts, corresponding to the hydrogen bonds observed in the crystal structure. nih.govresearchgate.net In another study on 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione, the analysis was used to quantify intermolecular N—H⋯S, H⋯H, C⋯H, and O⋯H contacts that influence the crystal packing. iucr.org

Pharmacological and Biological Activities of 3 Ethyl 1h 1,2,4 Triazole Derivatives

Antimicrobial and Antifungal Properties

Derivatives of 1,2,4-triazole (B32235) are recognized for their significant antimicrobial and antifungal properties. The structural framework of these compounds allows for interactions with microbial and fungal enzymes, disrupting essential biological processes.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Numerous studies have highlighted the efficacy of 1,2,4-triazole derivatives against a range of bacteria, including notorious pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA).

A series of novel nih.govsmolecule.com-triazolo piperidine, piperazine, phenylether, and aniline (B41778) derivatives were synthesized and screened for their antimicrobial activity. researchgate.net Among these, one compound with a methoxy (B1213986) substitution showed the highest activity against Staphylococcus aureus and Escherichia coli, while another was most effective against Pseudomonas aeruginosa. researchgate.net

Research into indole (B1671886) derivatives incorporating a 1,2,4-triazole moiety revealed broad-spectrum activity. turkjps.org One indole-triazole derivative, in particular, demonstrated significant antibacterial effects against S. aureus with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. turkjps.org

Clinafloxacin-triazole hybrids have shown potent antibacterial activity, with some derivatives exhibiting stronger effects against MRSA (MIC of 0.25 µg/mL) than the parent antibiotic, clinafloxacin (B351) (MIC of 1 µg/mL). nih.gov

Studies on 1,2,4-triazole-3-thiones revealed that certain derivatives displayed potent bioactivity against most tested bacteria, including MRSA, S. aureus, and E. coli. nih.gov

A study of 47 different 1,2,4-triazole derivatives found that 3-amino-1,2,4-triazole derivatives were more effective against Staphylococcus aureus than their 3-thio-1,2,4-triazole counterparts. csfarmacie.czcsfarmacie.cz The most potent compound, 5-(1Н-tetrazol-1-іl)methyl-4Н-1,2,4-triazol-3-yl-1-(5-nitrofuran-2-yl)methanimine, was effective at a concentration of 2 μg/ml. csfarmacie.czcsfarmacie.cz

Some Schiff bases of 1,2,4-triazole have demonstrated antimicrobial potential against bacteria such as S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected 3-Ethyl-1H-1,2,4-triazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Methoxy-substituted triazole | Staphylococcus aureus, Escherichia coli | Highest activity in series | researchgate.net |

| Piperazine-substituted triazole | Pseudomonas aeruginosa | Highest activity in series | researchgate.net |

| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 µg/mL | turkjps.org |

| Clinafloxacin-triazole hybrid (14a) | MRSA | 0.25 µg/mL | nih.gov |

| 5-(1Н-tetrazol-1-іl)methyl-4Н-1,2,4-triazol-3-yl-1-(5-nitrofuran-2-yl)methanimine (11.6) | Staphylococcus aureus | 2 µg/mL | csfarmacie.czcsfarmacie.cz |

| Schiff bases of 1,2,4-triazole (46-47) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 3.125 µg/mL | nih.gov |

Antifungal Activity

The antifungal potential of 1,2,4-triazole derivatives is well-documented, with many compounds showing efficacy against clinically relevant fungi such as Candida albicans and plant pathogens like Physalospora piricola.

Derivatives of 3-amino-1,2,4-triazole have demonstrated better performance against Candida albicans compared to 3-thio-1,2,4-triazoles. csfarmacie.czcsfarmacie.cz The compound 5-(1Н-tetrazol-1-іl)methyl-4Н-1,2,4-triazol-3-yl-1-(5-nitrofuran-2-yl)methanimine showed the highest antifungal activity, effective at a concentration of 2 μg/mL against C. albicans. csfarmacie.czcsfarmacie.cz

A series of 1,2,4-triazole derivatives containing amino acid fragments were synthesized and evaluated for their antifungal activities. nih.gov Two compounds, 8d and 8k, exhibited exceptional activity against Physalospora piricola, with EC50 values of 10.808 µg/mL and 10.126 µg/mL, respectively, outperforming the commercial fungicide mefentrifluconazole. nih.gov

Novel 1,2,4-triazole derivatives with a carboxamide fragment also showed promising results against Physalospora piricola. mdpi.com

Some 1,2,4-triazole derivatives have been identified as potent antifungal agents against various Candida species. pharmj.org.uaekb.egnih.gov For instance, a hybrid benzothiazolyl-triazole analogue, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showed a significant MIC value of 0.39 μg/mL against Candida albicans. ekb.eg

An indole-triazole derivative demonstrated notable antifungal activity against C. krusei, proving more effective than the standard drug fluconazole (B54011). turkjps.org

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 5-(1Н-tetrazol-1-іl)methyl-4Н-1,2,4-triazol-3-yl-1-(5-nitrofuran-2-yl)methanimine (11.6) | Candida albicans | 2 µg/mL | csfarmacie.czcsfarmacie.cz |

| Amino acid-containing triazole (8d) | Physalospora piricola | 10.808 µg/mL | nih.gov |

| Amino acid-containing triazole (8k) | Physalospora piricola | 10.126 µg/mL | nih.gov |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (4a) | Candida albicans | 0.39 µg/mL | ekb.eg |

| Indole-triazole derivative | Candida krusei | More effective than fluconazole | turkjps.org |

Antimycobacterial Activity

Several studies have explored the potential of 1,2,4-triazole derivatives as antimycobacterial agents, showing promise against Mycobacterium species.

A series of 4-amino-1,2,4-triazole-5-thione analogues were synthesized and tested against Mycobacterium bovis BCG. brieflands.com Among these, a methyl-substituted derivative exhibited the highest activity with a MIC value of 31.25 µg/mL. brieflands.com

In another study, fifteen 1,2,4-triazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. tandfonline.com The MIC values ranged from 2 to 32 μg/mL, with one compound showing the strongest bactericidal activity at an MIC of 2 μg/mL. tandfonline.com

The antimycobacterial activity of these compounds was found to be positively correlated with their docking score for the KatG enzyme, suggesting a potential mechanism of action. tandfonline.com

Anticancer and Cytotoxic Effects

The anticancer properties of 1,2,4-triazole derivatives have been extensively investigated, with many compounds demonstrating cytotoxic effects against various cancer cell lines through mechanisms such as the inhibition of cell growth and induction of apoptosis.

Inhibition of Cancer Cell Growth and Induction of Apoptosis

Derivatives of 1,2,4-triazole have shown significant potential in inhibiting the proliferation of cancer cells and triggering programmed cell death (apoptosis) in various cancer cell lines, including Hep-G2 (liver), MCF-7 (breast), Caco-2 (colorectal), HCT116 (colorectal), and HeLa (cervical).

A series of 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety were tested for their cytotoxicity against human melanoma, triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.govnih.gov Several of these hydrazones were identified as promising anticancer agents with EC50 values in the range of 2–17 µM. nih.gov

Novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 and Hep-G2 cell lines, showing moderate activity at a concentration of 400 μl/ml. chemmethod.com

Thiazolo[3,2-b] nih.govsmolecule.com-triazole derivatives have demonstrated remarkable antiproliferative activities against a panel of sixty human cancer cell lines. bohrium.com One compound, in particular, showed high selectivity against the renal cancer subpanel. bohrium.com This compound was found to be a promising EGFR inhibitor and also induced apoptosis. bohrium.com

A study on 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) revealed potent anticancer activity against several lung cancer cells. tandfonline.com BCTA induced apoptosis by upregulating pro-apoptotic proteins like BAX and caspase 3. tandfonline.com

Some 5-(2-aminothiazole-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been investigated for their antitumor effects on HepG2, MCF-7, HCT116, and A549 (lung) cell lines. google.com

New 1,2,3-triazole/1,2,4-triazole hybrids have been designed as aromatase inhibitors and showed apoptotic antiproliferative activity against the human epithelial (A-594) cancer cell line by activating caspase-3. mdpi.com

Betulin-1,2,4-triazole derivatives have been shown to promote dose-dependent in vitro anticancer cytotoxicity. mdpi.com

Table 3: Cytotoxic Activity of Selected this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| Hydrazone of 1,2,4-triazole-3-thiol (4, 14, 18) | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | 2–17 µM | nih.gov |

| Thiazolo[3,2-b] nih.govsmolecule.com-triazole (14d) | Renal Cancer Subpanel | High selectivity | bohrium.com |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | Lung Cancer Cells | Potent anticancer activity | tandfonline.com |

| 1,2,4-triazole derivative [II] | Breast (MCF-7) | IC50 = 206.1 µg/ml | chemmethod.com |

| 1,2,4-triazole derivative [VI] | Liver (Hep-G2) | IC50 = 82.60 µg/ml | chemmethod.com |

Modulation of Cytokine Release (TNF-α, IL-6)

Certain 1,2,4-triazole derivatives have been shown to modulate the immune response by affecting the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activity is significant as these cytokines are often implicated in the progression of cancer and inflammatory diseases.

A study on an isatin-1,2,3-triazole hybrid compound demonstrated its ability to markedly attenuate the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-induced THP-1 cells, a human leukemia monocytic cell line. nih.gov This suggests a potential anti-inflammatory role for such derivatives.

Other research has also pointed to the ability of 1,2,4-triazole derivatives to inhibit the production of pro-inflammatory markers like TNF-α and IL-6 in activated macrophages, further confirming their anti-inflammatory and antioxidant effects. mdpi.com

Enzyme Inhibition Studies

Derivatives of 1,2,4-triazole are recognized as effective enzyme inhibitors, a property conferred by the triazole nucleus which acts as a pharmacologically important scaffold. researchgate.net The nitrogen atoms within the triazole ring are capable of forming non-covalent interactions, such as hydrogen bonds and coordination bonds, with the active sites of enzymes, leading to the modulation or inhibition of their activity. This interaction can disrupt key biochemical pathways.

Cholinesterase Inhibition (Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE))

Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of cholinesterases, enzymes critical for neurotransmitter regulation. researchgate.net In the search for new treatments for neurodegenerative disorders like Alzheimer's disease, various triazole-based compounds have been synthesized and evaluated for their ability to inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). researchgate.netnih.govacs.org

Two series of N-aryl acetamide (B32628) derivatives based on a 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio) structure were synthesized and showed moderate to potent inhibitory activity against both enzymes. researchgate.net Notably, compound 9j from this series displayed significant inhibition for both AChE and BuChE. researchgate.net Another study involving azinane-triazole derivatives found that compounds 12d and 12m were the most potent inhibitors against AChE and BuChE, respectively. nih.govacs.org

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 9j (N-aryl acetamide derivative) | AChE | 5.41 ± 0.24 | researchgate.net |

| Compound 9j (N-aryl acetamide derivative) | BuChE | 7.52 ± 0.18 | researchgate.net |

| Compound 10f (N-aryl acetamide derivative) | AChE | 13.57 ± 0.31 | researchgate.net |

| Compound 12d (Azinane-triazole derivative) | AChE | 0.73 ± 0.54 | nih.govacs.org |

| Compound 12m (Azinane-triazole derivative) | BuChE | 0.038 ± 0.50 | nih.govacs.org |

Carbonic Anhydrase and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are zinc-containing metalloenzymes involved in acid-base homeostasis. tandfonline.comfrontiersin.org Their overexpression, particularly the tumor-associated isoform hCA IX, is linked to various cancers. tandfonline.comnih.gov Consequently, 1,2,4-triazole derivatives have been investigated as CA inhibitors. researchgate.net A series of novel 1,2,3-triazolo benzenesulfonamide (B165840) derivatives were synthesized and tested against four human carbonic anhydrase (hCA) isozymes. tandfonline.com The results indicated that the tumor-associated hCA IX was the most sensitive to inhibition, with triazolo-pyridine benzenesulfonamides 14 , 16 , and 17 being the most effective. tandfonline.com Other studies have also synthesized 1H-1,2,3-triazole analogs that showed moderate inhibition potential against the carbonic anhydrase-II enzyme. frontiersin.org

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: The VEGF/VEGFR-2 signaling pathway is a key regulator of angiogenesis and a prominent target in cancer therapy. nih.gov A number of 1,2,4-triazole derivatives have been developed as VEGFR-2 inhibitors. nih.govnih.gov Novel indolin-2-one-triazole hybrids were designed based on the structure of Sunitinib, an FDA-approved VEGFR-2 inhibitor, and showed potent anti-cancer activity linked to VEGFR-2 inhibition. nih.gov One such compound exhibited a VEGFR-2 inhibition with an IC₅₀ of 0.06 μM. nih.gov Similarly, a series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were developed as dual inhibitors of EGFR and VEGFR-2, with the most potent compound showing a VEGFR-2 IC₅₀ value of 1.80 ± 0.05 nM. tandfonline.com

Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition

The enzyme lanosterol 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govnih.gov Azole-based antifungal agents, including derivatives of 1,2,4-triazole, function by inhibiting this cytochrome P450 enzyme. nih.govnih.govacs.org This inhibition disrupts ergosterol production, leading to the accumulation of toxic 14α-methyl sterols and ultimately inhibiting fungal growth. nih.govmdpi.com The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding to its natural substrate, lanosterol. nih.govacs.orgmdpi.com Molecular docking studies of this compound analogs against lanosterol 14α-demethylase have suggested their potential as antifungal agents by inhibiting ergosterol biosynthesis. Fluconazole, a well-known triazole antifungal, is a classic example of a CYP51 inhibitor. nih.govnih.gov

Other Enzyme Targets

The structural versatility of 1,2,4-triazole derivatives has led to their evaluation against a wide range of other enzymatic targets.

α-Glucosidase: Inhibition of α-glucosidase is a key strategy for managing post-prandial hyperglycemia in type 2 diabetes. nih.govsci-hub.se Numerous studies have reported on 1,2,4-triazole derivatives as potent α-glucosidase inhibitors. sci-hub.sejksus.org A series of azinane-triazole based derivatives were found to be more active than the standard drug, acarbose, with compound 12n (bearing a 2-ethyl-6-methyl phenyl moiety) being the most active. nih.gov Pyridazine-based 1,2,3-triazole derivatives also exhibited significant inhibitory activities against yeast and rat α-glucosidase enzymes, with compound 6j showing IC₅₀ values of 58 and 73 µM, respectively. nih.gov

| Compound Series | Most Potent Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives | Compound 10b | 14.2 | nih.gov |

| Azinane-triazole derivatives | Compound 12n | Not specified, but most active | nih.gov |

| Pyridazine-based 1,2,3-triazole derivatives | Compound 6j | 58 (yeast), 73 (rat) | nih.gov |

| Benzothiazole-triazole derivatives | Compound 6s | 2.5 ± 0.2 | mdpi.com |

Urease: Urease is a nickel-containing enzyme that is a virulence factor in some bacterial infections. pjps.pknih.gov Several classes of 1,2,4-triazole derivatives have been synthesized and found to be effective urease inhibitors. pjps.pknih.govresearchgate.net In one study, a 1,2,4-triazole derivative, 8k , was identified as the most prominent urease inhibitor with an IC₅₀ value of 42.57 ± 0.13 µM. pjps.pk Another study reported that 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, such as 8d and 8e , exhibited potent urease inhibitory activities. nih.gov

| Compound Series | Most Potent Compound | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3-[5-[(p-Cl-phenoxy)-methyl]-4- phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl) propan- amides | Compound 8k | 42.57 ± 0.13 | 21.25 ± 0.15 | pjps.pk |

| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Compound 8d | Potent activity | Not specified | nih.gov |

| Azinane-triazole derivatives | Compound 12m | 19.35 ± 1.28 | 21.6 ± 1.12 | nih.govacs.org |

Lipoxygenase (LOX): Azinane-triazole-based compounds have been evaluated for their bioactivity against the lipoxygenase enzyme, with some derivatives showing inhibitory potential. nih.govacs.org

Human Neutrophil Elastase (HNE): HNE is a serine protease involved in inflammatory diseases. ktu.edu.trnih.gov Ethylated thiazole-triazole acetamides are among the known inhibitors of HNE. nih.gov In one study, a bis-1,2,4-triazole derivative, 6a , proved to be a highly potent HNE inhibitor with an IC₅₀ of 0.00095 µg/mL. ktu.edu.tr

Matrix Metalloproteinases (MMPs): MMPs, particularly MMP-2 and MMP-9, are key targets for halting tumor progression. mdpi.com Novel 1,2,4-triazole derivatives have been synthesized and tested for their MMP-9 inhibition. researchgate.netanadolu.edu.tr While none reached the potency of a standard drug, two compounds, 5e (bearing a 6-methylbenzothiazole (B1275349) moiety) and 5g (bearing a 6-ethoxybenzothiazole moiety), showed over 50% inhibition at a 100 µg/mL concentration. researchgate.net A different class of triazole-substituted hydroxamates showed excellent MMP inhibition potencies for MMP-2, MMP-8, MMP-9, and MMP-13, with IC₅₀ values ranging from 0.006 to 107 nM. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and medicine. mdpi.comresearchgate.net Several 1,2,4-triazole derivatives have been synthesized and shown to have significant tyrosinase inhibitory activity, often superior to the standard kojic acid. mdpi.comresearchgate.net One study found a derivative, 9h , to be an exceptionally potent inhibitor with an IC₅₀ value of 0.098 ± 0.009 µM, far exceeding that of kojic acid (IC₅₀ = 16.832 ± 1.161 µM). mdpi.com

Aromatase: Triazole derivatives such as Letrozole and Anastrozole are well-established non-steroidal aromatase inhibitors used in the treatment of breast cancer. ktu.edu.tr

B-RAF V600E: As part of anticancer research, novel 1,2,4-triazole derivatives have been tested against various kinases. bohrium.com In one study, compounds 8c and 8d were found to be potent inhibitors of cancer cell proliferation and also showed strong BRAF inhibitory activity. bohrium.com

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. bohrium.com Several studies have focused on synthesizing 1,2,4-triazole derivatives as EGFR inhibitors. nih.govbohrium.combohrium.com A series of 1,2,4-triazole scaffold-carrying compounds were evaluated, with compound 8c showing the best EGFR inhibition with an IC₅₀ of 3.6 μM. bohrium.com Other research has developed 1,2,3-triazole hybrids that also demonstrate strong EGFR inhibition. nih.govtandfonline.com

Catalase Inhibition

While 1,2,4-triazole derivatives have been studied against a broad spectrum of enzymes, specific research focusing on their direct inhibitory activity against catalase is not extensively detailed in the reviewed literature.

Imidazoleglycerol-phosphate dehydratase (HIS3) Inhibition

The inhibition of imidazoleglycerol-phosphate dehydratase (HIS3) by derivatives of this compound is not a prominent area of focus in the surveyed scientific literature.

Antioxidant Properties

Derivatives of 1,2,4-triazole are recognized for their antioxidant capabilities, which are crucial in combating oxidative stress implicated in various diseases. isres.orgresearchgate.net These compounds can scavenge free radicals and reduce oxidative damage in biological systems. The antioxidant potential of these derivatives is often attributed to the presence of specific functional groups attached to the triazole ring, such as phenolic and pyridine (B92270) moieties, which can enhance their activity by donating electrons. scispace.com

Research has shown that certain 1,2,4-triazole derivatives exhibit significant antioxidant activity in various assays. For instance, a study on phenol (B47542) and pyridine substituted 1,2,4-triazole compounds demonstrated their potential in developing antioxidant agents. scispace.com One particular derivative, 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, showed high total antioxidant activity and potent scavenging of ABTS and DPPH radicals. scispace.com Another study highlighted that new derivatives of butylated hydroxytoluene (BHT) containing a Schiff base-1,2,4-triazole structure inhibited stable DPPH free radicals more effectively than the standard antioxidant BHT. isres.org

The introduction of different substituents to the 1,2,4-triazole ring plays a crucial role in modulating the antioxidant activity. For example, the presence of an -OH group at the para position in some benzotriazole-linked 1,2,4-triazoles has been reported to confer good antioxidant properties. isres.org In a series of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols and their alkyl derivatives, the presence of a free amino group or a phenyl substituent at the N4 position of the triazole nucleus was generally associated with increased antioxidant activity. Specifically, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol was identified as having the most pronounced antioxidant effect in one study.

| Derivative Type | Key Findings | Reference Compound(s) |

| Phenol and Pyridine Substituted 1,2,4-Triazoles | Showed significant antioxidant potential. | 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol |

| Butylated Hydroxytoluene (BHT) based 1,2,4-Triazoles | Exhibited higher DPPH radical scavenging than standard BHT. | 4-(Substituted benzylideneamino)-3-(3,5-di-tert-butyl-4-hydroxybenzyl thio)methyl)-1H-1,2,4-triazole-5(4H)-thiones |

| 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols | The presence of a free amino group or phenyl substituent at N4 increased antioxidant activity. | 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol |

| Trisubstituted 1,2,4-Triazoles | Compound 7f showed very good antioxidant capacity. | 5‐[(3, 5‐diphenyl‐ 1H ‐1,2,4‐triazole‐1‐yl)methyl]‐4‐phenyl‐2,4‐dihidro‐3H‐1,2,4‐triazole‐3‐thiol |

Antiviral Activity (e.g., Anti-influenza A agents)

The 1,2,4-triazole scaffold is a crucial element in the development of antiviral drugs. bohrium.com Derivatives of 1,2,4-triazole have been investigated for their activity against a variety of viruses, including influenza A. bohrium.com For instance, some enantiopure series of N-aryl(alkyl)-1,2,4-triazole-3(5)-thione analogs have demonstrated activity against influenza A subtypes. bohrium.com

In the quest for new anti-influenza agents, researchers have designed and synthesized 1H-1,2,3-triazole-4-carboxamide derivatives, utilizing the known influenza virus nucleoprotein (NP) inhibitor, Nucleozin, as a lead molecule. acs.org One of the most potent compounds from this series, 3b , effectively inhibited the replication of various H3N2 and H1N1 influenza A virus strains. acs.org Furthermore, compound 3b showed strong inhibition of H5N1, amantidine-resistant, and oseltamivir-resistant influenza A virus strains. acs.org

Other studies have also highlighted the potential of triazole derivatives against influenza viruses. For example, some triazole derivatives have shown potency as antiviral agents against the H1N1 influenza virus. researchgate.net Another study identified a 1,2,4-triazole derivative with significant activity against influenza B. researchgate.net The broad antiviral activity of triazole derivatives is not limited to influenza; they have also been investigated as potential agents against other viruses like HIV and herpes simplex virus (HSV). bohrium.comresearchgate.netsci-hub.se

| Derivative Class | Target Virus | Key Findings |

| 1H-1,2,3-triazole-4-carboxamides | Influenza A (H3N2, H1N1, H5N1, amantidine-resistant, oseltamivir-resistant) | Compound 3b showed potent inhibition of various influenza A strains with IC₅₀ values in the sub-μM to low μM range. acs.org |

| General Triazole Derivatives | Influenza A (H1N1) | Showed potency as antiviral agents against H1N1. researchgate.net |

| 1,2,4-Triazole Derivatives | Influenza B | One derivative was found to have the best activity against influenza B among the evaluated compounds. researchgate.net |

| Ethyl 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetate derivatives | Herpes Simplex Virus-1 (HSV-1) | Compound 193 reduced viral plaques by 50% at a dose of 80 μM. sci-hub.se |

Other Pharmacological Activities

The structural diversity of 1,2,4-triazole derivatives has led to the discovery of a wide array of other pharmacological activities.

Anticonvulsant: Numerous studies have established the anticonvulsant potential of 1,2,4-triazole derivatives. nih.govresearchgate.netsemanticscholar.org For example, a series of 4-(4-alkoxyphenyl)-3-ethyl-1H-1,2,4-triazol-5(4H)-one derivatives were evaluated, with 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one being the most potent in the maximal electroshock (MES) model. nih.gov Another study identified 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-nonyl-1H-indole as a highly potent anticonvulsant compound with a better safety profile than carbamazepine. researchgate.net

Anti-inflammatory and Analgesic: 1,2,4-triazole derivatives have shown significant anti-inflammatory and analgesic properties. mdpi.comnih.govresearchgate.net In one study, a newly synthesized 1,2,4-triazole derivative, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol , demonstrated a 91% inhibition of carrageenan-induced paw edema in mice, which was more potent than the standard drug ibuprofen. nih.gov This compound also showed significant anti-nociceptive activity. nih.gov Another derivative, 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one , was found to be effective in reducing abdominal cramps and increasing response time in the hot plate method, indicating both analgesic and anti-inflammatory effects. researchgate.net

Antimalarial and Antileishmanial: The triazole nucleus is a feature in compounds with activity against parasitic diseases like malaria and leishmaniasis. researchgate.netsci-hub.se Triazole-hydroxamic acid hybrids have shown promising in vitro antiplasmodial and antileishmanial activities, with the length of the linker between the triazole and hydroxamic acid being crucial for antiplasmodial efficacy. researchgate.net Furthermore, 1,2,3-triazole linked chalcone-quinoline hybrids have displayed considerable antiplasmodial activities against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. sci-hub.se Some imidazo[1,2-a]pyridine-based triazole analogues have also been reported to have good antileishmanial activity. rsc.org

Anti-urease: Several 1,2,4-triazole derivatives have been identified as potent inhibitors of the urease enzyme, which is implicated in infections caused by ureolytic bacteria. tandfonline.comnih.govnih.gov In one study, new 1,4-butylene bridged bis-1,2,4-triazole derivatives showed potent urease inhibitory activity, with compound 3a being the most effective. tandfonline.com Another series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones also exhibited potent urease inhibition. nih.gov

Neuroprotectant, Antidepressant, and Antihypertensive: Research has also explored other CNS and cardiovascular effects of triazole derivatives. A series of 1,3,5-triaryl substituent triazole derivatives were synthesized as potential neuroprotectants, with compound 24 showing the best neuroprotective effect and favorable pharmacokinetic properties. researchgate.net Some triazole-containing quinolinones have been prepared that exhibit both antidepressant and anticonvulsant activities. nih.gov Additionally, various derivatives of 1,2,4-triazolo[4,3-a]pyrimidine have been reported to possess antihypertensive activity. ptfarm.pl

| Pharmacological Activity | Derivative Class/Compound | Key Findings |

| Anticonvulsant | 4-(4-alkoxyphenyl)-3-ethyl-1H-1,2,4-triazol-5(4H)-ones | 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one was the most potent with an ED₅₀ of 26.9 mg/kg. nih.gov |

| Anticonvulsant | 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-alkyl-1H-indoles | 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-nonyl-1H-indole showed a potent ED₅₀ of 10.2 mg/kg. researchgate.net |

| Anti-inflammatory | (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Showed 91% inhibition of edema compared to 82% for ibuprofen. nih.gov |

| Analgesic | (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Showed a significant 83% reduction in writhing compared to 71.5% for ibuprofen. nih.gov |

| Antimalarial | 1,2,3-Triazole linked chalcone-quinoline hybrids | Displayed considerable antiplasmodial activities against CQS and CQR strains of P. falciparum. sci-hub.se |

| Antileishmanial | Triazole-hydroxamic acid hybrids | Showed promising in vitro antileishmanial activity. researchgate.net |

| Anti-urease | 1,4-butylene bridged bis-1,2,4-triazoles | Compound 3a was the most potent with an IC₅₀ of 2.44 ± 0.049 µM. tandfonline.com |

| Neuroprotectant | 1,3,5-triaryl substituent triazoles | Compound 24 exhibited the best neuroprotective effect with weak cytotoxicity. researchgate.net |

| Antidepressant | Triazole-containing quinolinones | Several compounds showed both antidepressant and anticonvulsant activities. nih.gov |

| Antihypertensive | 1,2,4-triazolo[4,3-a]pyrimidine derivatives | Reported to be useful as antihypertensive agents. ptfarm.pl |

Coordination Chemistry and Ligand Properties

Complex Formation with Transition Metals